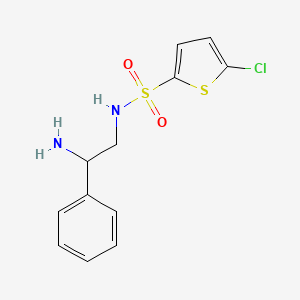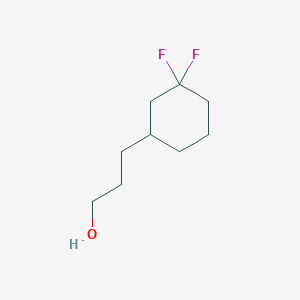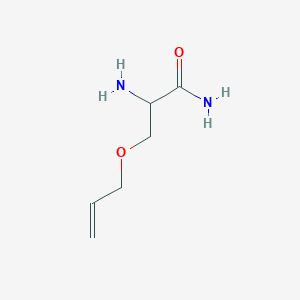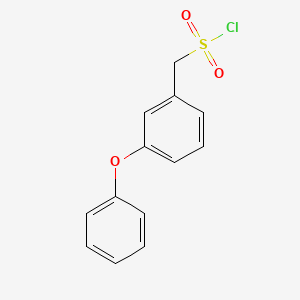
N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-amino-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. Additionally, the aromatic and heterocyclic components of the compound can interact with various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-(2-amino-2-phenylethyl)-N,N-diethylamine
- N-(2-amino-2-phenylethyl)-N,N-dimethylamine
Uniqueness
N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of the 5-chlorothiophene-2-sulfonamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the sulfonamide group or the chlorothiophene ring.
特性
分子式 |
C12H13ClN2O2S2 |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H13ClN2O2S2/c13-11-6-7-12(18-11)19(16,17)15-8-10(14)9-4-2-1-3-5-9/h1-7,10,15H,8,14H2 |
InChIキー |
ZPYKMQZKCBNJFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13311335.png)
![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13311340.png)



![1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol](/img/structure/B13311364.png)





